2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 3,5-difluorophenyl group and two methyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3,5-difluorophenylboronic acid with a suitable diol under dehydrating conditions. One common method involves the use of pinacol as the diol, which reacts with the boronic acid in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is known to undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to substitute the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boron-mediated reactions.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, which facilitates the transfer of the phenyl group to an electrophilic partner. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the dioxaborinane ring and has different reactivity and stability.
Pinacolborane: This compound contains a boron atom bonded to a pinacol group, which makes it more reactive in certain types of reactions compared to this compound.
Boronic esters: These compounds have similar reactivity to this compound but differ in their structural features and applications.
The uniqueness of this compound lies in its combination of the dioxaborinane ring and the 3,5-difluorophenyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O2/c1-11(2)6-15-12(16-7-11)8-3-9(13)5-10(14)4-8/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRAEPCGZMMTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378864 |
Source
|
Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-57-6 |
Source
|
Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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